molecular formula C12H20N4O2S B2521405 tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate CAS No. 2287331-30-8

tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate

Cat. No.: B2521405
CAS No.: 2287331-30-8
M. Wt: 284.38
InChI Key: ZKOKEUCTXJZYNL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

The synthesis of tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with cyclic ketones or aldehydes.

    Introduction of the triazole ring: This step involves the cyclization of hydrazine derivatives with carbonyl compounds to form the triazole ring.

    Attachment of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The piperidine ring can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate can be compared with similar compounds, such as:

    Tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the triazole ring.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has an aminomethyl group attached to the phenyl ring instead of the triazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-12(2,3)18-11(17)15-6-4-9(5-7-15)16-8-13-14-10(16)19/h8-9H,4-7H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOKEUCTXJZYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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